molecular formula C8H14N4 B6143294 1-(1H-imidazol-2-ylmethyl)piperazine CAS No. 1179943-93-1

1-(1H-imidazol-2-ylmethyl)piperazine

Cat. No.: B6143294
CAS No.: 1179943-93-1
M. Wt: 166.22 g/mol
InChI Key: GNZCODQFNKYDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Imidazol-2-ylmethyl)piperazine is a chemical compound with the molecular formula C8H14N4 It consists of an imidazole ring attached to a piperazine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-2-ylmethyl)piperazine typically involves the reaction of imidazole derivatives with piperazine. One common method is the alkylation of piperazine with 2-chloromethylimidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The methylene bridge can be substituted with different functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted imidazole-piperazine compounds.

Scientific Research Applications

1-(1H-Imidazol-2-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. In biological systems, it may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, making it more effective in medicinal applications.

Comparison with Similar Compounds

  • 1-(1H-Imidazol-1-ylmethyl)piperazine
  • 1-(1H-Imidazol-4-ylmethyl)piperazine
  • 1-(1H-Imidazol-5-ylmethyl)piperazine

Comparison: 1-(1H-Imidazol-2-ylmethyl)piperazine is unique due to the position of the methylene bridge on the imidazole ring. This positioning can influence the compound’s reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(1H-imidazol-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-2-11-8(10-1)7-12-5-3-9-4-6-12/h1-2,9H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZCODQFNKYDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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